
3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline
Übersicht
Beschreibung
3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, also known as 3-DFMA, is an organic compound with a wide range of applications in scientific research. It is a member of the fluoroalkylsulfanyl anilines family, which has become increasingly popular in recent years due to its unique properties. 3-DFMA has been used in a number of studies for its ability to induce cell death and inhibit certain enzymes. It has been found to have potential therapeutic applications in cancer, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
- In Situ Polymerization and Electrochemical Studies: Aniline sulfonic acid derivatives, closely related to 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, have been used in the polymerization processes between the sheets of a layered double hydroxide. These processes are probed by ESR spectroscopy and electrochemical studies, indicating potential applications in material science and electrochemistry (Moujahid et al., 2005).
Synthesis of Novel Compounds
- Difluoroiodomethylsulfanylbenzene as a Reagent: Difluoroiodomethylsulfanylbenzene, a compound similar to this compound, has been utilized as a novel and efficient difluoromethylating reagent. This application is significant in the synthesis of compounds with difluoromethylene groups (Yang et al., 2008).
Chemical Oxidative Copolymerization
- Copolymerization of Aniline Derivatives: The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, closely related to this compound, offers a new method for producing water-soluble and self-doped polyaniline derivatives. These copolymers demonstrate enhanced water solubility and varied electrical conductivities, suggesting applications in electronic materials (Prévost et al., 1999).
Novel Synthesis Methods
- Copper/B2pin2-Catalyzed Synthesis: An innovative synthesis method using copper/B2pin2-catalyzed difluoroacetylation of aniline, followed by intramolecular amidation, has been developed. This method is applicable for primary, secondary, or tertiary anilines and is efficient in producing 3,3-difluoro-2-oxindole derivatives, indicating its potential in medicinal chemistry and drug synthesis (Ke & Song, 2017).
Corrosion Inhibition
- Corrosion Inhibition Studies: The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has shown effective corrosion inhibition on mild steel in acidic solutions. This discovery has potential applications in materials science, especially in corrosion prevention (Daoud et al., 2014).
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-4-propan-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS/c1-6(2)14-9-4-3-7(13)5-8(9)10(11)12/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPTWSBQQBWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



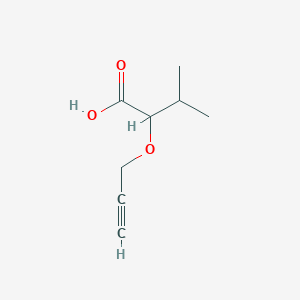
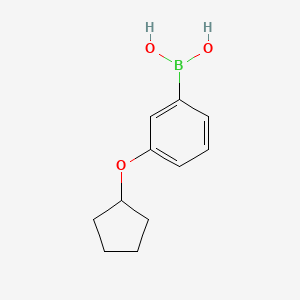
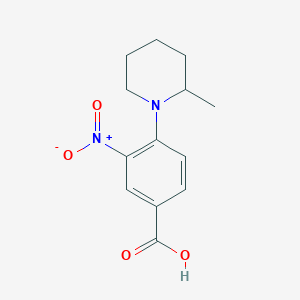
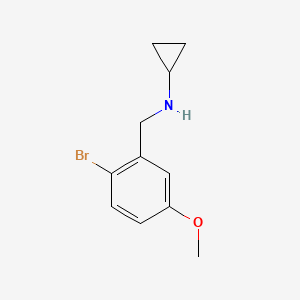
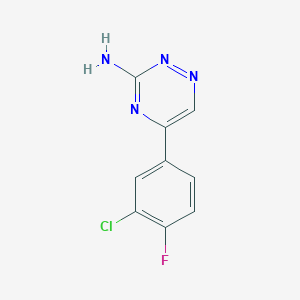
![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)
amine](/img/structure/B1454020.png)
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)
![2-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1454024.png)
![[2-(2-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454026.png)


